1H-Indene-1,5(6H)-dione, 2,3,7,7a-tetrahydro-4,7a-dimethyl-, (R)-

Description

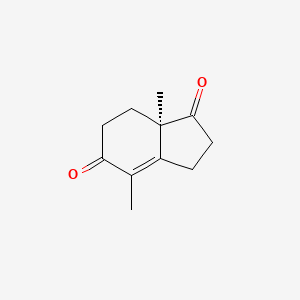

The compound (R)-1H-Indene-1,5(6H)-dione, 2,3,7,7a-tetrahydro-4,7a-dimethyl- is a bicyclic diketone with a stereogenic center at position 7a (R-configuration). Its molecular formula is C₁₁H₁₄O₂ (average mass: 178.23 g/mol), and it features two ketone groups at positions 1 and 5 of the indene framework, along with methyl substituents at positions 4 and 7a . Its ChemSpider ID is 9183682, and it is structurally classified under the tetrahydroindenedione family .

Properties

IUPAC Name |

(7aR)-4,7a-dimethyl-2,3,6,7-tetrahydroindene-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-8-3-4-10(13)11(8,2)6-5-9(7)12/h3-6H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGSGSEJNCZBN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2(CCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC(=O)[C@@]2(CCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-Indene-1,5(6H)-dione, specifically the compound known as 2,3,7,7a-tetrahydro-4,7a-dimethyl-, (R)-, is a member of the indene dione family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Melting Point : 55 to 64 °C

- Appearance : White to yellow crystalline powder

Biological Activity Overview

The biological activities of 1H-Indene-1,5(6H)-dione derivatives have been explored in various contexts including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Research has indicated that certain derivatives of indene diones exhibit significant anticancer properties. A study highlighted that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. For instance:

- Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

- Case Study : A derivative was shown to inhibit the growth of breast cancer cells in vitro by promoting cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Indene diones have also been noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Mechanism : Inhibition of NF-kB signaling pathway.

- Research Findings : In vivo studies demonstrated a reduction in edema and inflammatory markers in animal models treated with indene dione derivatives .

Antimicrobial Activity

The antimicrobial properties of 1H-Indene-1,5(6H)-dione derivatives have been explored against various pathogens:

- Effectiveness : Certain derivatives showed activity against Gram-positive bacteria and fungi.

- Case Study : A specific study reported that a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of ROS | |

| Cell cycle arrest | ||

| Anti-inflammatory | Inhibition of COX/LOX | |

| Modulation of NF-kB | ||

| Antimicrobial | Inhibition of bacterial growth |

Research Findings

Several studies have focused on synthesizing and characterizing this compound to evaluate its biological activities. Notable findings include:

- Synthesis Methods : Asymmetric synthesis techniques have been developed to produce enantiomerically pure forms of the compound, enhancing its biological efficacy .

- Pharmacological Studies : Comprehensive pharmacological evaluations have demonstrated that these compounds can serve as lead candidates for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Analog: (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

- Structural Difference : The (S)-enantiomer shares the same molecular formula (C₁₁H₁₄O₂) and substituents but differs in stereochemistry at the 7a position.

- Implications : Chirality can significantly alter biological activity and intermolecular interactions. For example, enantiomers may exhibit divergent binding affinities in enzyme-substrate systems .

- Data: Property (R)-Isomer (S)-Isomer CAS Number Not provided in evidence 33878-96-5 Melting Point Not available Not available Optical Rotation Not reported Not reported

Substituent Variants

Compound A : 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Compound B : 7a-Ethyl-4-[(phenylsulfonyl)methyl]-1H-indene-1,5(6H)-dione

Functionalized Derivatives

- Hydrazone Derivative: 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione Synthesis: Formed via condensation of hydrazinylquinoxaline and isatin in glacial acetic acid (52% yield, mp: 217–220°C) .

Saturation and Ring-Analog Compounds

Compound C : 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS: 874-35-1)

Compound D : 1H-Indene, 3a,4,7,7a-tetrahydro-

- Structural Difference : Partial saturation at positions 3a and 4, differing from the tetrahydro configuration of the target compound.

- Implications : Altered ring strain and conformational flexibility could affect thermal stability .

Q & A

Q. What is a reliable synthetic route for (R)-2,3,7,7a-tetrahydro-4,7a-dimethyl-1H-indene-1,5(6H)-dione?

A high-yield synthesis involves condensation of 2-methylcyclopentane-1,3-dione (0.022 mol) with 1-chloro-3-pentanone (0.033 mol) in water under reflux for 16 hours. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with chloroform, and purified via silica gel chromatography (ether-hexane eluent). This method achieves a 68% yield of the pure product, confirmed by NMR (δ 1.30, 1.73 ppm for methyl groups) and IR (1660, 1745 cm⁻¹ for carbonyls) .

Q. What safety protocols are critical for handling this compound?

Store in a dry, ventilated environment at controlled temperatures (<25°C) in sealed containers. Use explosion-proof equipment, nitrile gloves, and safety goggles. In case of skin contact, immediately wash with water and remove contaminated clothing. Avoid release into aquatic ecosystems due to potential toxicity .

Q. Which analytical methods validate its structural and stereochemical integrity?

- NMR : Key signals include angular methyl groups (δ 1.30 ppm, singlet) and methylene protons (δ 1.78–3.09 ppm).

- IR : Confirm carbonyl stretches at 1660 cm⁻¹ (cyclic ketone) and 1745 cm⁻¹ (dione).

- Chiral HPLC or polarimetry can assess enantiomeric purity. Cross-reference spectral data with NIST Chemistry WebBook entries .

Advanced Research Questions

Q. How can researchers resolve contradictory reaction yields in scaled-up syntheses?

Employ a factorial design to isolate variables (e.g., temperature, stoichiometry, catalyst loading). For example, varying reflux duration (4–24 hours) and solvent ratios (water vs. mixed solvents) can optimize yield. Statistical tools like ANOVA help identify significant factors, while TLC or GC-MS monitors intermediate formation .

Q. What strategies assess the stereochemical stability of the (R)-enantiomer under thermal stress?

- Accelerated stability studies : Heat samples to 40–60°C and track enantiomeric excess (ee) via chiral chromatography.

- Computational modeling : Use density functional theory (DFT) to predict activation energies for racemization pathways. COMSOL Multiphysics simulations can model thermal degradation kinetics .

Q. How to investigate the mechanistic pathway of its formation from ketone precursors?

- Isolation of intermediates : Quench the reaction at intervals (e.g., 4, 8, 16 hours) and characterize intermediates via LC-MS.

- Kinetic isotope effects (KIE) : Replace ¹H with ²H in reactive positions to identify rate-determining steps.

- Theoretical studies : Compare proposed mechanisms (e.g., Claisen-Schmidt condensation vs. Michael addition) using Gaussian software for transition-state modeling .

Q. How to address discrepancies in reported CAS registry numbers for related derivatives?

Cross-validate using IUPAC nomenclature and authoritative databases (e.g., NIST, PubChem). For example, CAS 28255-09-6 corresponds to the (R)-enantiomer in , while 32830-97-0 () may denote a synthetic intermediate. Clarify with X-ray crystallography if ambiguity persists .

Q. What methodologies evaluate its environmental persistence and bioaccumulation potential?

- OECD 301F test : Measure biodegradability in aqueous systems over 28 days.

- QSAR modeling : Predict log Kow (octanol-water partition coefficient) to estimate bioaccumulation.

- Ecotoxicology assays : Conduct Daphnia magna acute toxicity tests (LC₅₀) per OECD 202 guidelines .

Methodological Notes

- Data Validation : Prioritize peer-reviewed journals (e.g., Tetrahedron, Synthesis) over commercial databases.

- Contradiction Management : Replicate experiments with controlled variables (e.g., purity of starting materials) to isolate confounding factors.

- Advanced Tools : Leverage AI-driven platforms (e.g., COMSOL) for reaction optimization and hazard prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.